molecular formula C8H11NO2S B1629518 Ethyl 2-(2-methylthiazol-5-yl)acetate CAS No. 60588-60-5

Ethyl 2-(2-methylthiazol-5-yl)acetate

Cat. No. B1629518
CAS RN: 60588-60-5
M. Wt: 185.25 g/mol
InChI Key: RGPWSBLQRKGRSH-UHFFFAOYSA-N
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Patent
US04053618

Procedure details

A mixture of 28.7 g of ethyl 3-bromo-4-oxo-butyrate, 300 ml of dichloroethane and 11.2 g of thioacetamide was refluxed for 10 hours with stirring while replacing the dichloroethane that distilled to keep the volume constant and then the mixture was cooled to room temperature. The mixture was evaporated to dryness and the residue was dissolved in ethyl acetate. The solution was extracted with 2N hydrochloric acid and the pH of the aqueous extracts was made alkaline by addition of ammonium hydroxide. The mixture was extracted with ethyl acetate and the organic extract was washed with water, dried and evaporated to dryness to obtain 8.3 g of ethyl 2-methyl-5-thiazole acetate. The IR spectrum in CHCl3 showed ester C=O at 1737cm-1 and C=C and C=N at 1535cm-1.
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH:9]=O)[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[C:11]([NH2:14])(=[S:13])[CH3:12]>ClC(Cl)C>[CH3:12][C:11]1[S:13][C:2]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH:9][N:14]=1

Inputs

Step One
Name
Quantity
28.7 g
Type
reactant
Smiles
BrC(CC(=O)OCC)C=O
Name
Quantity
11.2 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
300 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 hours
Duration
10 h
DISTILLATION
Type
DISTILLATION
Details
that distilled
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with 2N hydrochloric acid
ADDITION
Type
ADDITION
Details
by addition of ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=CN1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.